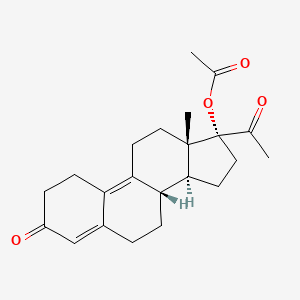

![molecular formula C28H34N2O7 B1149687 (E,4R)-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4-dimethyloct-2-enamide CAS No. 139023-58-8](/img/structure/B1149687.png)

(E,4R)-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4-dimethyloct-2-enamide

Vue d'ensemble

Description

This compound is a highly complex molecule with potential applications in scientific research. Its structure contains multiple functional groups, including hydroxyl, amino, cyclopentenyl, and oxabicycloheptenyl groups, contributing to its unique chemical and physical properties.

Synthesis Analysis

The synthesis of complex molecules like this often involves multistep reactions, starting from simpler precursors. Cyclohexyl or benzyl isocyanide reactions, Ugi reactions, and subsequent modifications can be part of the synthesis pathway, leading to the formation of bicyclic and tricyclic structures integral to the molecule's backbone (Sañudo et al., 2006).

Molecular Structure Analysis

The compound's molecular structure likely features a complex bicyclic or tricyclic core with multiple stereocenters, indicative of its chiral nature. The presence of hydroxy, oxo, and amino functional groups within its structure suggests a capacity for various chemical interactions and reactivities. Such structures are characterized using techniques like X-ray diffraction, demonstrating detailed molecular geometries and interatomic distances, crucial for understanding the molecule's 3D conformation and potential interaction sites (Vera et al., 2007).

Chemical Reactions and Properties

This compound's chemical reactivity would be influenced by its functional groups. The amino and hydroxy groups could participate in hydrogen bonding and nucleophilic reactions, whereas the cyclopentenyl and oxabicycloheptenyl moieties may undergo cycloaddition reactions. Such molecules often exhibit unique reactivity patterns, including intramolecular cyclizations and rearrangements, contributing to their complexity and potential utility in synthesizing novel pharmaceuticals or materials (Galvis & Kouznetsov, 2013).

Applications De Recherche Scientifique

Stereochemistry and Synthesis

Research shows that the compound under consideration is involved in processes like stereoselective synthesis and rearrangements. For instance, Allemann and Vogel (1991) discussed the stereoselective aminohydroxylation of certain bicyclic systems, demonstrating its utility in obtaining protected forms of amino-hydroxy compounds (Allemann & Vogel, 1991). Similarly, Nativi, Reymond, and Vogel (1989) achieved acid-catalyzed rearrangement of aziridines, highlighting the structural transformations and syntheses of complex derivatives (Nativi, Reymond, & Vogel, 1989).

Functionalization and Applications

Research also delves into the functionalization and potential applications of these complex molecules. Reymond and Vogel (1990) explored the cycloaddition and dediazoniation reactions to produce protected amino-hydroxy-cyclopentane-carbaldehyde derivatives, indicating the compound's role in creating specific stereochemical configurations (Reymond & Vogel, 1990). Yasui et al. (2017) investigated unique ring expansions that form functionalized 7-membered ring compounds, further emphasizing the compound's utility in organic synthesis (Yasui, Ootsuki, Takayama, & Nagumo, 2017).

Novel Synthetic Pathways

The compound is also central in novel synthetic pathways for creating diverse organic structures. For example, Cossy et al. (1995) demonstrated the reductive oxa ring opening of certain bicycloheptanones, leading to the synthesis of galactosides of carbapentopyranoses, showcasing the compound's role in creating novel carbohydrate derivatives (Cossy, Ranaivosata, Bellosta, Ancerewicz, Ferritto, & Vogel, 1995).

Mécanisme D'action

Target of Action

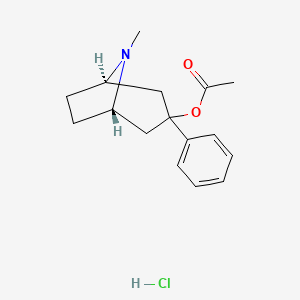

Manumycin B primarily targets acetylcholinesterase (AChE) and farnesyltransferase (FTase) . AChE is an enzyme involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine. FTase, on the other hand, is an enzyme that plays a crucial role in the post-translational modification of proteins through a process known as prenylation .

Mode of Action

Manumycin B acts as an inhibitor of both AChE and FTase . It binds to these enzymes and prevents them from performing their normal function. For AChE, this means preventing the breakdown of acetylcholine, thereby increasing its concentration. For FTase, inhibition prevents the prenylation of proteins, disrupting normal cellular signaling .

Biochemical Pathways

The inhibition of FTase by Manumycin B affects the Ras signal transduction pathway , which is involved in cell growth and differentiation . By inhibiting FTase, Manumycin B prevents the farnesylation of the Ras protein, disrupting signal transduction and leading to effects such as apoptosis in certain cancer cells .

Pharmacokinetics

It’s known that the compound exhibits antitumor activity, suggesting it can reach and act upon target cells .

Result of Action

The primary result of Manumycin B’s action is the inhibition of cell growth and the induction of apoptosis , particularly in cancer cells . This is primarily due to its disruption of the Ras signal transduction pathway through FTase inhibition .

Propriétés

IUPAC Name |

(E,4R)-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4-dimethyloct-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N2O7/c1-4-5-10-17(2)15-18(3)27(35)29-19-16-28(36,26-25(37-26)24(19)34)14-9-7-6-8-11-22(33)30-23-20(31)12-13-21(23)32/h6-9,11,14-17,25-26,31,36H,4-5,10,12-13H2,1-3H3,(H,29,35)(H,30,33)/b7-6+,11-8+,14-9+,18-15+/t17-,25-,26-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGICGDCGECBVTD-LOWJZYKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C=C(C)C(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC(=O)NC3=C(CCC3=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C)/C=C(\C)/C(=O)NC1=C[C@]([C@H]2[C@@H](C1=O)O2)(/C=C/C=C/C=C/C(=O)NC3=C(CCC3=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

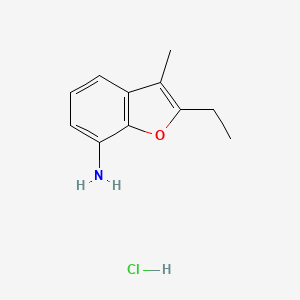

![methyl (E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoate](/img/structure/B1149624.png)